3-(4-Bromo-2-fluorophenyl)pentanedioic acid
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Overview
Description
3-(4-Bromo-2-fluorophenyl)pentanedioic acid is an organic compound with the molecular formula C11H10BrFO4 It is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a pentanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluorophenyl)pentanedioic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the production rate and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-fluorophenyl)pentanedioic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where the bromine or fluorine atoms can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Typically involves nucleophiles such as hydroxide ions or amines under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
3-(4-Bromo-2-fluorophenyl)pentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(4-Bromo-2-fluorophenyl)pentanedioic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-2-fluorophenyl)pentanedioic acid
- 3-(4-Bromo-2-chlorophenyl)pentanedioic acid
- 3-(4-Bromo-2-methylphenyl)pentanedioic acid
Uniqueness
3-(4-Bromo-2-fluorophenyl)pentanedioic acid is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
3-(4-bromo-2-fluorophenyl)pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO4/c12-7-1-2-8(9(13)5-7)6(3-10(14)15)4-11(16)17/h1-2,5-6H,3-4H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUZJLHFTVMVBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(CC(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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